![molecular formula C23H27N3O4 B2502046 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 955529-03-0](/img/structure/B2502046.png)
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a complex organic molecule that may be of interest in medicinal chemistry due to the presence of a tetrahydroquinoline moiety and a dioxolyl group. Tetrahydroquinoline derivatives are known for their pharmacological properties, including antibacterial and antiviral activities . The dioxolyl group is a common feature in various bioactive compounds.
Synthesis Analysis
The synthesis of related tetrahydroquinoline derivatives can be achieved through the rearrangement of quaternary salts obtained from N-alkyl-1,2,3,4-tetrahydroisoquinolines. For instance, ethyl haloacetates or diethyl bromomalonate can be used in the presence of sodium hydride in boiling 1,4-dioxane to yield N-alkyl-N-ethoxycarbonyl-2,3,4,5-tetrahydro-1H-3-benzazepines . This method may provide insights into the synthesis of the N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl) part of the molecule.
Molecular Structure Analysis
The molecular structure of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide would likely exhibit significant conformational flexibility due to the presence of multiple rings and potential rotatable bonds. The regioselectivity observed in the N-ethylation of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide suggests that the position of substitution on the quinoline ring can be controlled, which is crucial for the biological activity of such compounds .
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the functional groups present. The tetrahydroquinoline moiety could undergo various reactions, including electrophilic and nucleophilic substitutions. The dioxolyl group could participate in reactions typical for ethers, such as cleavage under acidic conditions. The oxalamide part of the molecule could be involved in amide bond formation or cleavage reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide would be influenced by its molecular structure. The presence of heteroatoms and aromatic systems suggests potential for hydrogen bonding and π-π interactions, which could affect solubility and binding to biological targets. The compound's stability, melting point, and solubility in various solvents would be key parameters to consider in the development of pharmaceutical formulations.
科学的研究の応用
Ocular Hypotensive Action of Tetrahydroquinoline Analogs
A study by Pamulapati and Schoenwald (2011) investigated four new molecular entities based on the primary pharmacophore 1-ethyl-1,2,3,4-tetrahydroquinoline, including compounds similar to N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide. They examined their physicochemical properties and pharmacological activities, focusing on ocular hypotensive action measured as percent intraocular pressure (%IOP) reduction in rabbits. One compound, MC4, showed a significant 33% reduction in IOP, attributed to its optimum physicochemical properties, suggesting potential applications in treating conditions like glaucoma. This study highlights the importance of physicochemical characteristics in determining the pharmacological activity of such compounds, which could be relevant for similar compounds like N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide (Pamulapati & Schoenwald, 2011).
Dopaminergic Activity of Tetrahydroisoquinolines
Andreu et al. (2002) explored the synthesis of dopaminergic 1-cyclohexylmethyl-7,8-dioxygenated tetrahydroisoquinolines, a process that might relate to compounds like N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide. These compounds showed affinity for D2 dopamine receptors, suggesting their potential in neurological research and treatment strategies for disorders involving dopaminergic systems, such as Parkinson's disease or schizophrenia (Andreu et al., 2002).
Antitumor Activity of Quinazolinone Analogues
Al-Suwaidan et al. (2016) conducted a study on 3-benzyl-substituted-4(3H)-quinazolinones, which are structurally related to N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide. They found that some analogues exhibited significant antitumor activity, highlighting the potential of such compounds in cancer therapy. The study also utilized molecular docking to understand the interaction between the compounds and target proteins, providing insights into the design of more effective antitumor agents (Al-Suwaidan et al., 2016).
Synthesis and Evaluation of Tetrahydroisoquinolinyl Benzamides for σ Receptors
Xu, Lever, and Lever (2007) synthesized and evaluated tetrahydroisoquinolinyl benzamides, including structures akin to N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide, for their affinity to σ receptors. Their research contributes to understanding the role of σ receptors in various physiological processes and diseases, including neurodegenerative disorders, pain, and cancer, offering a foundation for developing therapeutic agents targeting these receptors (Xu, Lever, & Lever, 2007).
Safety and Hazards
将来の方向性
作用機序
Further mechanistic studies revealed that these compounds caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells . These 1-benzo [1,3]dioxol-5-yl - 3-N-fused heteroaryl indoles may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
特性
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-2-11-26-12-3-4-17-13-16(5-7-19(17)26)9-10-24-22(27)23(28)25-18-6-8-20-21(14-18)30-15-29-20/h5-8,13-14H,2-4,9-12,15H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOKPSMUAHEGAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


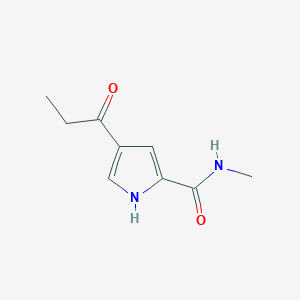
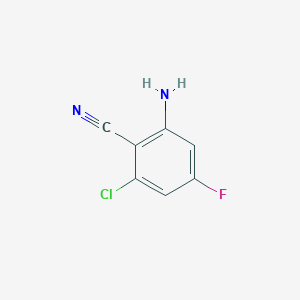
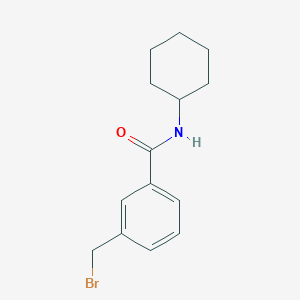

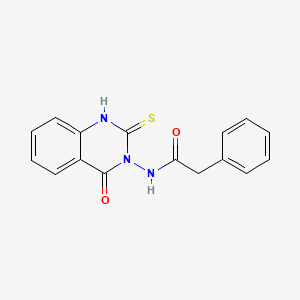
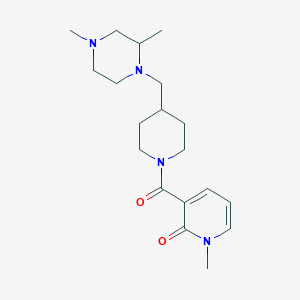


![1-({5-[(4-Methylphenyl)sulfonyl]-2-thienyl}carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2501979.png)
![[5-Bromo-2-(2-propyn-1-yloxy)phenyl]methanol](/img/structure/B2501981.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide](/img/structure/B2501984.png)
